Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine
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Overview
Description
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a chemical compound with the molecular formula C10H22N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine typically involves the reaction of 2-methyl-1-(piperidin-3-yl)propan-1-amine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to neutralize the hydrogen iodide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: New alkylated derivatives.
Scientific Research Applications
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(piperidin-1-yl)propan-1-amine
- 1-methyl-4-(piperidin-3-yl)butan-1-amine
- 3-(piperidin-1-yl)propan-1-amine
Uniqueness
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,2-dimethyl-1-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)10(11-3)9-5-4-6-12-7-9/h8-12H,4-7H2,1-3H3 |
InChI Key |
JKAJSJPYRXNKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCCNC1)NC |
Origin of Product |
United States |
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